1,2,3,4-Tetrahydroisoquinolin-7-ol

Overview

Description

1,2,3,4-Tetrahydro-isoquinolin-7-ol is a member of the isoquinoline alkaloids, a large group of natural products. This compound is known for its diverse biological activities against various pathogens and neurodegenerative disorders . The tetrahydroisoquinoline scaffold has garnered significant attention in the scientific community due to its potential therapeutic applications .

Preparation Methods

1,2,3,4-Tetrahydro-isoquinolin-7-ol can be synthesized through various methods. One common synthetic route involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-isoquinolin-7-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert isoquinoline to tetrahydroisoquinoline.

Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1,2,3,4-Tetrahydro-isoquinolin-7-ol has numerous scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-isoquinolin-7-ol involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-isoquinolin-7-ol can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: Another member of the isoquinoline alkaloids with similar biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may alter its biological activity.

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol: A compound with a methanol group, providing different chemical properties.

1,2,3,4-Tetrahydro-isoquinolin-7-ol is unique due to its specific structure and the presence of a hydroxyl group at the 7th position, which can influence its reactivity and biological activity .

Biological Activity

Introduction

1,2,3,4-Tetrahydroisoquinolin-7-ol (THIQ) is a member of the isoquinoline alkaloids, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and as a modulator of dopamine receptors. This article explores the biological activity of THIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

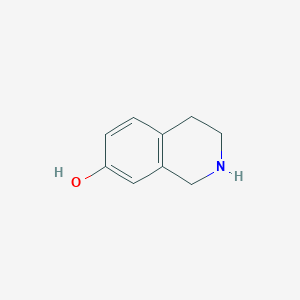

This compound has the following structural formula:

The presence of a hydroxyl group at the 7-position contributes to its unique chemical properties and biological activities.

Interaction with Dopamine Receptors

Research indicates that THIQ derivatives exhibit significant binding affinity for dopamine receptors, particularly the D3 receptor. For instance, a study demonstrated that a derivative containing a 6-methoxy group showed strong selectivity for the D3 receptor over other dopamine receptor subtypes:

| Compound | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) |

|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479 | 1593 | 92 |

This selectivity is crucial for developing targeted therapies for conditions such as schizophrenia and drug addiction without affecting other dopamine pathways .

Neuroprotective Effects

THIQ has shown promise in neuroprotection against neurodegenerative disorders. Studies suggest that it may exert antioxidant effects and modulate neuroinflammatory processes. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating diseases like Parkinson's and Alzheimer's .

Case Studies and Experimental Results

Several studies have investigated the biological activity of THIQ:

- Neuroprotective Study : In vitro studies demonstrated that THIQ derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

- Dopamine Modulation : A series of analogs based on THIQ were evaluated for their ability to modulate dopamine receptor activity. The results indicated that specific substitutions on the THIQ scaffold significantly influenced receptor affinity and selectivity .

- Antimicrobial Activity : THIQ derivatives have also been assessed for their antimicrobial properties against various pathogens. Some compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Dopamine Modulation | Selective binding to D3 receptors; potential treatment for addiction disorders. |

| Neuroprotection | Antioxidant properties; protects against neuronal cell death in neurodegenerative diseases. |

| Antimicrobial | Effective against various bacterial strains; potential use in infectious disease treatment. |

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADQTHXRZJGDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329303 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30798-64-2 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives interesting for dopamine receptor research?

A: Research indicates that incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group in specific antagonist structures leads to strong and selective binding affinity for the dopamine D3 receptor (D3R) []. This selectivity is crucial when studying the role of D3R in the central nervous system without affecting other dopamine receptor subtypes.

Q2: How do these compounds interact with the D3 receptor at a molecular level?

A: Docking studies reveal that this compound based ligands orient themselves within the D3R binding site with the arylamine "head" positioned in the orthosteric pocket and the "tail" units extending into the secondary binding pocket []. Importantly, hydrogen bonding between the ligand's phenol moiety and Ser192 in the D3R contributes significantly to binding affinity [].

Q3: What role does the secondary binding pocket play in the selectivity of these compounds for D3R over D2R?

A: The "tail" units of the ligands interact with the secondary binding pocket of D3R, stabilized by hydrogen bonding networks involving Ser 182, Tyr 365, and extracellular loop 2 (ECL2) []. These specific interactions are absent in the D2R due to structural differences in the ECL2 region, contributing to the D3R selectivity observed with these compounds [].

Q4: Has this compound been found in natural sources?

A: Yes, an N-methylated derivative, N-Methylisosalsoline (1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol), was identified as a major alkaloid in Hammada scoparia leaves []. Its structure was confirmed through NMR spectroscopy and X-ray crystallography [].

Q5: Are there any examples of this compound derivatives being used as research tools?

A: Yes, a derivative called [11C]Ro04-5595, containing the this compound core, has been synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging the NR2B subunit of the NMDA receptor in rodent brains []. This radiotracer demonstrated favorable pharmacokinetic properties and selective binding to NR2B-rich brain regions in vivo [].

Q6: What is the significance of structure-activity relationship (SAR) studies for these compounds?

A: SAR studies are crucial for understanding how modifications to the this compound scaffold influence D3R binding affinity and selectivity []. For instance, replacing the 7-hydroxyl group with a methoxy group reduces D3R affinity, highlighting the importance of this functional group for potent interaction []. Such insights guide the development of compounds with improved potency and selectivity profiles for research or therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.